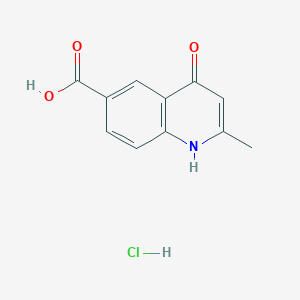2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13255509
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10ClNO3 |
|---|---|
| Molecular Weight | 239.65 g/mol |
| IUPAC Name | 2-methyl-4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H9NO3.ClH/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6;/h2-5H,1H3,(H,12,13)(H,14,15);1H |
| Standard InChI Key | RRDYOOXKANFVGD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl |
| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a synthetic quinoline derivative characterized by a bicyclic aromatic framework. The compound features a methyl group at position 2, a ketone at position 4, and a carboxylic acid moiety at position 6, with a hydrochloride salt enhancing aqueous solubility . The molecular formula is , yielding a molecular weight of 269.68 g/mol. Key physicochemical properties include a planar geometry, which facilitates interactions with biological targets such as enzymes and DNA . The hydrochloride form ensures improved stability and bioavailability compared to the free acid .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis typically begins with cyclization reactions of substituted anthranilic acid derivatives. A representative pathway involves:
-
Cyclization: 2-Methylanthranilic acid undergoes condensation with a β-keto ester (e.g., ethyl acetoacetate) in the presence of polyphosphoric acid, forming the quinoline core .
-
Carboxylation: Introduction of the carboxylic acid group at position 6 is achieved via directed ortho-metalation followed by carboxylation with carbon dioxide .
-
Salt Formation: The free acid is treated with hydrochloric acid to yield the hydrochloride salt .
Example Protocol:
-
Step 1: 2-Methylanthranilic acid (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in polyphosphoric acid (100°C, 6 hr).
-
Step 2: The intermediate is carboxylated using under high pressure (50 psi) in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) .
-
Step 3: The product is neutralized with HCl (1M) to precipitate the hydrochloride salt (yield: 75–85%) .
Industrial Production
Industrial methods emphasize cost efficiency and scalability. Continuous flow reactors are employed to optimize temperature control and reaction time, with in-line purification steps (e.g., crystallization) ensuring >98% purity . Key advantages include reduced waste generation and compatibility with automated systems .
Biological Activities and Pharmacological Profile
Antimicrobial Activity
The compound exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus, MIC: 2 µg/mL) and Gram-negative (e.g., Escherichia coli, MIC: 4 µg/mL) strains . Its mechanism involves inhibition of DNA gyrase, preventing supercoiling and inducing bacterial cell death .
Anti-Inflammatory Effects
In murine models, the compound reduces carrageenan-induced paw edema by 60% at 50 mg/kg, comparable to indomethacin . This activity is linked to suppression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways .
Mechanism of Action
The compound’s pharmacological effects arise from dual targeting:
-
Enzyme Inhibition: Binds to the ATPase domain of DNA gyrase (Gram-negative bacteria) and topoisomerase IV (Gram-positive bacteria), disrupting DNA replication .
-
Receptor Modulation: Interacts with Toll-like receptor 4 (TLR4) to attenuate pro-inflammatory cytokine release (e.g., TNF-α, IL-6) .
Industrial and Pharmaceutical Applications
Drug Development
The scaffold serves as a precursor for fluoroquinolone antibiotics (e.g., ciprofloxacin analogs) . Modifications at positions 1 (alkylation) and 7 (fluorination) enhance potency and pharmacokinetics .
Agricultural Uses
As a fungicide, it inhibits Botrytis cinerea spore germination (EC: 5 µM) by disrupting chitin synthase activity .
Comparative Analysis with Structural Analogs
The 2-methyl group in the target compound enhances membrane permeability compared to unsubstituted quinolones, while the 6-carboxylic acid improves target binding affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume